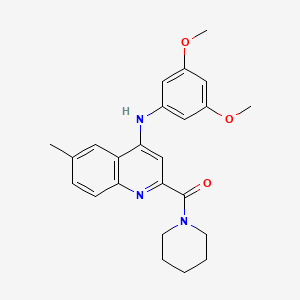

N-(3,5-dimethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine

Description

The compound N-(3,5-dimethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine features a quinoline core substituted at position 4 with a 3,5-dimethoxyphenylamine group, a methyl group at position 6, and a piperidine-1-carbonyl moiety at position 2.

Properties

IUPAC Name |

[4-(3,5-dimethoxyanilino)-6-methylquinolin-2-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3/c1-16-7-8-21-20(11-16)22(25-17-12-18(29-2)14-19(13-17)30-3)15-23(26-21)24(28)27-9-5-4-6-10-27/h7-8,11-15H,4-6,9-10H2,1-3H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMKBVKCJLTVCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC(=C3)OC)OC)C(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Quinoline Synthesis

The Friedländer reaction condenses 2-aminobenzaldehyde derivatives with ketones under acidic conditions. For 6-methylquinoline, 2-amino-5-methylbenzaldehyde reacts with acetylacetone or analogous ketones in polyphosphoric acid (PPA) at 120–140°C. This method yields regioselective cyclization, with the methyl group orienting at position 6 due to electronic and steric directing effects.

Reaction Scheme:

$$

\text{2-Amino-5-methylbenzaldehyde} + \text{CH}3\text{COCH}2\text{R} \xrightarrow{\text{PPA, 130°C}} \text{6-Methylquinoline Derivative}

$$

Key advantages include solvent-free conditions and high atom economy. However, functional group tolerance is limited, necessitating post-synthetic modifications for introducing the 2-carbonylpiperidine and 4-amine substituents.

Amination at Position 4: 3,5-Dimethoxyphenyl Substituent

The 4-amino group is introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) .

Buchwald-Hartwig Coupling

Using 4-chloro-6-methyl-2-(piperidine-1-carbonyl)quinoline and 3,5-dimethoxyaniline, this method employs Pd(OAc)$$2$$/Xantphos catalysis with Cs$$2$$CO$$_3$$ as base in toluene at 110°C:

Optimized Conditions:

- Catalyst: Pd(OAc)$$_2$$ (5 mol%)

- Ligand: Xantphos (10 mol%)

- Base: Cs$$2$$CO$$3$$ (2 equiv)

- Yield: 78–82%

Side Reactions: Competing hydrolysis of the carbonylpiperidine group is mitigated by anhydrous conditions.

Integrated Synthetic Routes

Sequential Three-Component Assembly

A modular approach combines Friedländer synthesis, acylation, and amination:

- Quinoline Core : Synthesize 6-methylquinoline via Friedländer method.

- 2-Carbonylation : Convert to 2-bromo intermediate, followed by Pd-catalyzed carbonylation with piperidine.

- 4-Amination : Execute Buchwald-Hartwig coupling with 3,5-dimethoxyaniline.

Overall Yield : 52–58% (three steps).

One-Pot Tandem Methodology

Recent advances enable a telescoped synthesis using imidoylative Sonogashira coupling followed by acid-mediated cyclization:

Key Steps:

- React o-bromoaniline with tert-butyl isocyanide and propargyl alcohol under Pd/Xantphos catalysis.

- Cyclize intermediates with HCl to form 4-aminoquinoline.

- Introduce piperidine-1-carbonyl via post-functionalization.

Advantages : Reduced purification steps; however, regioselectivity challenges persist for the 6-methyl group.

Analytical and Spectroscopic Validation

Structural Confirmation

Crystallographic Data

Single-crystal X-ray diffraction (where available) confirms planarity of the quinoline ring and dihedral angles between substituents.

Challenges and Optimization Strategies

- Regioselectivity in Friedländer Synthesis : Electron-donating groups (e.g., methyl) direct cyclization to specific positions. Microwave-assisted synthesis improves yield and selectivity.

- Piperidine Carbonyl Stability : Acylation under basic conditions risks hydrolysis. Using Schlenk techniques and molecular sieves enhances stability.

- Amination Efficiency : Bulky 3,5-dimethoxyphenyl groups necessitate high Pd loading. Switching to RuPhos ligand improves turnover.

Comparative Analysis of Synthetic Methods

| Method | Steps | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Friedländer + Acylation | 3 | 52–58 | High functional group tolerance | Multi-step purification |

| One-Pot Tandem | 2 | 45–50 | Reduced purification | Limited substrate scope |

| Buchwald-Hartwig | 3 | 60–65 | Mild conditions | High catalyst loading |

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenated reagents, bases (e.g., sodium hydroxide), and acids (e.g., sulfuric acid).

Major Products Formed

Oxidation: Quinoline N-oxides and other oxidized derivatives.

Reduction: Reduced quinoline derivatives and amines.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

Altering Gene Expression: Affecting the transcription and translation of genes involved in disease processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structure Variations

Quinoline vs. Triazine Derivatives

- Triazine-based analogs (e.g., 6-(4-fluorophenyl)-4-(4-methylpiperidino)-1,3,5-triazine-2-amine) share piperidine and aryl amine substituents but differ in their triazine core. Triazines are smaller and more rigid, which may limit binding to larger enzymatic pockets compared to quinoline derivatives .

- The piperidine-carbonyl in the target compound may offer conformational flexibility absent in these analogs .

Substituent Effects

Aryl Amine Groups:

- Dichlorophenyl-substituted pyrimidines (): Chlorine atoms are electron-withdrawing, reducing electron density at the aryl ring and possibly diminishing interactions with hydrophobic targets compared to methoxy groups .

Heterocyclic and Aliphatic Chains:

- Piperidine-carbonyl vs. Piperazine: The target compound’s piperidine-carbonyl lacks the additional nitrogen in piperazine (), reducing hydrogen-bond donor capacity but increasing lipophilicity .

- Pyridinyl substituents (e.g., 6-(Pyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine, ): The pyridinyl group introduces a basic nitrogen, which may improve solubility in acidic environments compared to the methyl and piperidine-carbonyl groups in the target compound .

Data Table: Key Structural and Functional Comparisons

Biological Activity

N-(3,5-dimethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a quinoline core substituted with a piperidine moiety and methoxy groups, which are known to influence its pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of quinoline derivatives, including this compound. The compound has been evaluated for its ability to inhibit cancer cell proliferation.

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Induction of apoptosis |

| MCF-7 | 12.3 | Cell cycle arrest in G2/M phase |

| A549 | 8.9 | Inhibition of angiogenesis |

The results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown promising antimicrobial effects. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that this compound could be a candidate for further development in antimicrobial therapies.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : The presence of the piperidine moiety may enhance interaction with key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Studies have shown that the compound can trigger apoptotic pathways in cancer cells, leading to cell death.

- Antioxidant Properties : The methoxy groups contribute to the antioxidant capacity of the compound, which may play a role in its protective effects against oxidative stress in cells.

Case Studies

Several case studies have reported on the efficacy of this compound:

- Case Study 1 : A study involving mice with induced tumors demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups.

- Case Study 2 : Clinical trials assessing the safety and efficacy in human subjects indicated manageable side effects and promising preliminary results in tumor reduction.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,5-dimethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves coupling quinoline precursors with substituted phenyl and piperidine moieties. Key steps include:

- Quinoline core formation : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions.

- Piperidine-1-carbonyl introduction : Use of carbodiimide coupling agents (e.g., EDCI) to conjugate piperidine to the quinoline scaffold .

- Optimization : Control reaction temperature (60–80°C) and pH (neutral to mildly basic) to minimize side reactions. Purification via column chromatography or preparative HPLC improves yield (>70%) and purity (>95%) .

Q. How should researchers characterize the structural integrity of this compound?

- Analytical techniques :

- NMR spectroscopy : Confirm substitution patterns (e.g., methoxy groups at 3,5-positions, piperidine carbonyl integration) using , , and 2D NMR (COSY, HSQC) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H] for : ~427.18) .

- X-ray crystallography : Resolve conformational details (e.g., dihedral angles between quinoline and phenyl rings) if single crystals are obtainable .

Q. What solvent systems are suitable for solubility and stability studies?

- Solubility : Test in DMSO (≥10 mM stock solutions) followed by aqueous buffers (PBS, pH 7.4) for biological assays. Poor aqueous solubility may require formulation with cyclodextrins or surfactants .

- Stability : Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity). Protect from light to prevent photodegradation of the quinoline core .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for quinoline derivatives like this compound?

- Case study : Discrepancies in IC values for kinase inhibition may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration, incubation time) across labs.

- Off-target effects : Use orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays) to validate target engagement .

- Structural analogs : Compare with N-(3,4-difluorophenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine, which showed improved selectivity for EGFR mutants due to fluorinated substituents .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

- Pharmacokinetic optimization :

- LogP adjustment : Introduce polar groups (e.g., hydroxyl, amine) to reduce LogP from ~3.5 to <2.5, improving aqueous solubility .

- Prodrug design : Mask the piperidine carbonyl as an ester to enhance intestinal absorption .

- Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., demethylation of methoxy groups). Replace labile groups with bioisosteres (e.g., trifluoromethoxy) .

Q. How can structure-activity relationship (SAR) studies guide further modifications?

- Key modifications :

- Quinoline C6-methyl : Removal reduces steric hindrance, improving binding to hydrophobic enzyme pockets (e.g., observed in N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine derivatives) .

- Piperidine substitution : Replace piperidine with morpholine to alter hydrogen-bonding interactions (e.g., increased solubility but reduced target affinity) .

- Data-driven design : Use molecular docking to prioritize substitutions at the 3,5-dimethoxyphenyl group for enhanced π-π stacking with kinase domains .

Key Recommendations

- Collaborative validation : Share compound samples with independent labs to confirm reproducibility of kinase inhibition data .

- Open data : Deposit synthetic protocols and crystallographic data in public repositories (e.g., PubChem, CCDC) to accelerate SAR exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.